Benzoic Acid, 2,2'-(1,2-ethanediyl)bis[6-methoxy-,dimethylester]
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Overview
Description
Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] is an organic compound with the molecular formula C20H24O6 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and two dimethyl ester groups attached to an ethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] typically involves the esterification of 2,2’-(1,2-ethanediyl)bis(6-methoxybenzoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of 2,2’-(1,2-ethanediyl)bis(6-methoxybenzoic acid) or corresponding aldehydes.
Reduction: Formation of 2,2’-(1,2-ethanediyl)bis(6-methoxybenzyl alcohol).
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, inhibition of microbial growth, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-hydroxy-,dimethylester]
- Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,diethylester]
- Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylamide]
Uniqueness
Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] is unique due to the presence of both methoxy and dimethyl ester groups, which confer distinct chemical and physical properties
Biological Activity
Benzoic Acid, 2,2'-(1,2-ethanediyl)bis[6-methoxy-,dimethylester], also known by its CAS number 365543-17-5, is a compound that has attracted attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology and toxicology.
- Molecular Formula : C₁₆H₁₄O₄
- Molecular Weight : 270.28 g/mol
- Density : 1.299 g/cm³
- Boiling Point : 472.9 °C
- Flash Point : 253.9 °C
Biological Activity
The biological activity of Benzoic Acid derivatives is often linked to their structural features, which can influence various biological pathways. The specific compound exhibits several notable biological activities:
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Antimicrobial Activity :
- Studies have shown that benzoic acid derivatives possess antimicrobial properties against a range of bacteria and fungi. The presence of methoxy groups enhances these effects by increasing lipophilicity, thereby facilitating membrane penetration.
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Antioxidant Properties :
- Compounds similar to Benzoic Acid, 2,2'-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] have demonstrated antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is attributed to the ability of the methoxy groups to donate electrons.
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Anti-inflammatory Effects :
- Research indicates that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
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Potential Anticancer Activity :
- Some studies suggest that benzoic acid derivatives may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Notable Research Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal demonstrated that Benzoic Acid derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating strong antimicrobial potential. -
Oxidative Stress Mitigation :
Research conducted on cell cultures showed that treatment with Benzoic Acid derivatives reduced reactive oxygen species (ROS) levels by up to 50%, highlighting their role as effective antioxidants. -
Inflammation and Cancer Studies :
In vitro studies indicated that these compounds could downregulate the expression of COX-2 and other inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). Additionally, preliminary cancer studies suggested that these compounds could reduce tumor growth in xenograft models.
Properties
IUPAC Name |
methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonylphenyl)ethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-15-9-5-7-13(17(15)19(21)25-3)11-12-14-8-6-10-16(24-2)18(14)20(22)26-4/h5-10H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGRFQEVKHDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=C(C(=CC=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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